erythro-β,3-Dihydroxy-L-tyrosine
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Overview
Description
Erythro-β,3-Dihydroxy-L-tyrosine is a compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-β,3-Dihydroxy-L-tyrosine typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion of L-tyrosine using tyrosine hydroxylase, which adds hydroxyl groups to the aromatic ring of tyrosine . This reaction requires cofactors such as tetrahydrobiopterin and molecular oxygen.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms that express tyrosine hydroxylase. These microorganisms can convert L-tyrosine to this compound under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopaquinone
Reduction: Dihydroxy derivatives
Substitution: Various substituted tyrosine derivatives
Scientific Research Applications
Erythro-β,3-Dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
Mechanism of Action
Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .
Comparison with Similar Compounds
Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.
The uniqueness of this compound lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .
Properties
CAS No. |
34047-62-6 |
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Molecular Formula |
C₉H₁₁NO₅ |
Molecular Weight |
213.19 |
Synonyms |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
Origin of Product |
United States |
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